molecular formula C12H15N5O2S B2733197 2-(7-Methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-3-yl)acetohydrazide CAS No. 785833-52-5

2-(7-Methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-3-yl)acetohydrazide

Cat. No. B2733197
CAS RN: 785833-52-5
M. Wt: 293.35
InChI Key: MDUWNPSSROZBTF-UHFFFAOYSA-N
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Description

“2-(7-Methyl-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]triazin-3-yl)acetohydrazide” is a chemical compound with the molecular formula C12H14N4O2S . It is also known as 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro- benzothiolo triazin-3-yl)acetamide .


Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic and analytical techniques . The average mass of the molecule is 278.330 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. The average mass of the molecule is 278.330 Da .

Scientific Research Applications

Synthesis and Biological Activity

  • Analgesic and Antimicrobial Properties : Research has demonstrated the synthesis of compounds bearing similar structural features, which were evaluated for their analgesic and antimicrobial activities. These studies provide a foundation for understanding how modifications to the molecular structure can impact biological activity, potentially guiding the application of "2-(7-Methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-3-yl)acetohydrazide" in developing new therapeutic agents (H. Saad et al., 2011; Umut Salgın-Gökşen et al., 2007).

Chemical Synthesis and Modification

  • Advanced Chemical Syntheses : The chemical synthesis of complex molecules, including various pyrazoles, triazoles, and benzoxazinones, illustrates the intricate methodologies that could be applied to synthesize and modify compounds like "this compound". These methods may extend its utility in creating novel materials or bioactive molecules with specific functions (George Sonia et al., 2013; V. Jakubkienė et al., 2012).

Molecular-Level Insights

  • Inhibition Efficiency in Corrosion : Studies on the molecular-level understanding of the inhibition efficiency of compounds containing specific moieties suggest applications in materials science, such as corrosion inhibition. This demonstrates the potential for applying detailed chemical knowledge to solve practical problems, extending the applicability of complex compounds in industrial settings (G. Gece and S. Bilgiç, 2012).

Antimicrobial and Antioxidant Activities

  • Antimicrobial and Antioxidant Research : The synthesis and evaluation of compounds for antimicrobial and antioxidant activities highlight the ongoing interest in finding new agents that can address resistance to antibiotics and oxidative stress. This research direction could inform the exploration of "this compound" for similar applications (M. A. El-Moneim et al., 2011; A. Saeed and Amara Mumtaz, 2017).

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities . Additionally, the development of more efficient synthesis methods could be a focus of future research .

properties

IUPAC Name

2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-3-yl)acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2S/c1-6-2-3-7-8(4-6)20-11-10(7)12(19)17(16-15-11)5-9(18)14-13/h6H,2-5,13H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDUWNPSSROZBTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=O)N(N=N3)CC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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